(E)-Cycloundecene
CAS No.: 13151-60-5
Cat. No.: VC20954539
Molecular Formula: C11H20
Molecular Weight: 152.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13151-60-5 |
|---|---|
| Molecular Formula | C11H20 |
| Molecular Weight | 152.28 g/mol |
| IUPAC Name | cycloundecene |
| Standard InChI | InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+ |
| Standard InChI Key | GMUVJAZTJOCSND-OWOJBTEDSA-N |
| Isomeric SMILES | C1CCCC/C=C/CCCC1 |
| SMILES | C1CCCCC=CCCCC1 |
| Canonical SMILES | C1CCCCC=CCCCC1 |
Introduction
(E)-Cycloundecene is an organic compound classified as a cyclic alkene, with the molecular formula C₁₁H₂₀. It is characterized by its trans configuration, denoted by the "E" designation, indicating that the substituents on either side of the carbon-carbon double bond are positioned opposite each other . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthesis Methods
(E)-Cycloundecene can be synthesized through several methods:
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Dehydration of Alcohols: This involves the dehydration of cycloundecanol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.
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Elimination Reactions: Another approach is the elimination of hydrogen halides from cycloundecyl halides using strong bases like potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Biological Activity
Research indicates that (E)-Cycloundecene and its derivatives exhibit significant biological activities:
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Antimicrobial Properties: Derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
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Antifungal Activity: Certain derivatives have demonstrated antifungal properties, making them potential candidates for developing antifungal agents.
Comparison with Similar Compounds
(E)-Cycloundecene is distinct from its cis isomer, (Z)-Cycloundecene, in terms of physical properties and reactivity. It is also compared to other cyclic alkenes like cyclododecene, which has an additional carbon atom.
Research Findings
| Compound Derivative | Activity Type | Target Organisms | Zone of Inhibition (mm) |
|---|---|---|---|
| Cycloundecyl Bromide | Antimicrobial | Staphylococcus aureus | 30 |
| Cycloundecanone | Antifungal | Candida albicans | 25 |
| Cycloundecyl Chloride | Antimicrobial | Escherichia coli | 28 |
These findings highlight the potential of (E)-Cycloundecene derivatives in developing antimicrobial and antifungal agents.
Future Directions
Further studies are needed to elucidate the precise mechanisms of action and to explore structure-activity relationships that could lead to more effective derivatives. The ongoing research into this compound underscores its potential as a scaffold for developing new antimicrobial and antifungal agents.
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